1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-(2,2-diMethoxyethyl)hexahydro-2-oxo-, (3aS,4S,6aR)-
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Overview
Description
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-(2,2-diMethoxyethyl)hexahydro-2-oxo-, (3aS,4S,6aR)- is a complex organic compound with the molecular formula C14H25N3O4S and a molecular weight of 331.431 g/mol This compound is known for its unique structural features, which include a thienoimidazole core and a pentanamide side chain
Preparation Methods
The synthesis of 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-(2,2-diMethoxyethyl)hexahydro-2-oxo-, (3aS,4S,6aR)- typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-(2,2-diMethoxyethyl)hexahydro-2-oxo-, (3aS,4S,6aR)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-(2,2-diMethoxyethyl)hexahydro-2-oxo-, (3aS,4S,6aR)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-(2,2-diMethoxyethyl)hexahydro-2-oxo-, (3aS,4S,6aR)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-(2,2-diMethoxyethyl)hexahydro-2-oxo-, (3aS,4S,6aR)- can be compared with similar compounds such as:
2-(4-ME-1,1-DIOXO-4H-THIOPHEN-3-YL)-ISOTHIOUREA: This compound also contains a sulfur heterocycle and exhibits similar reactivity in chemical reactions.
Cinnamomum cassia Ethanolic Extract Compounds: These compounds, such as coumarin and trans-cinnamaldehyde, share some structural similarities and biological activities.
The uniqueness of 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-(2,2-diMethoxyethyl)hexahydro-2-oxo-, (3aS,4S,6aR)- lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
CAS No. |
126837-84-1 |
---|---|
Molecular Formula |
C14H25N3O4S |
Molecular Weight |
331.431 |
Synonyms |
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-(2,2-diMethoxyethyl)hexahydro-2-oxo-, (3aS,4S,6aR)- |
Origin of Product |
United States |
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